3-Ethoxybenzene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

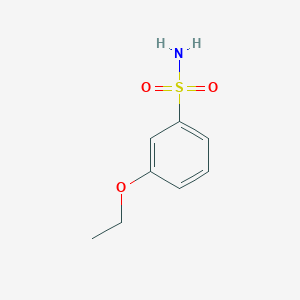

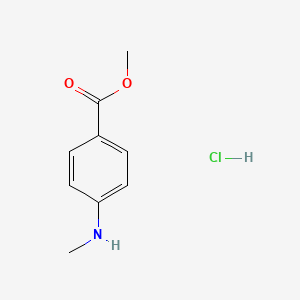

3-Ethoxybenzene-1-sulfonamide is a chemical compound with the CAS Number: 1247894-17-2 . It has a molecular weight of 201.25 and is typically in the form of a powder .

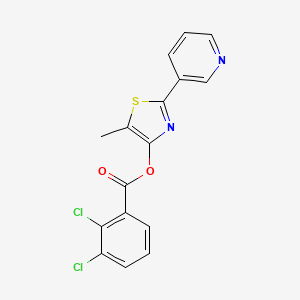

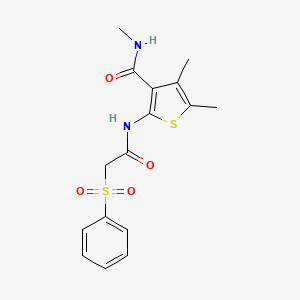

Molecular Structure Analysis

The molecular structure of 3-Ethoxybenzene-1-sulfonamide consists of an ethoxybenzene group attached to a sulfonamide group . The InChI code for this compound is 1S/C8H11NO3S/c1-2-12-7-4-3-5-8 (6-7)13 (9,10)11/h3-6H,2H2,1H3, (H2,9,10,11) .Physical And Chemical Properties Analysis

3-Ethoxybenzene-1-sulfonamide is a powder with a melting point of 128-131 degrees Celsius .Applications De Recherche Scientifique

For more technical details, you can refer to the Sigma-Aldrich product page . Additionally, if you’re interested in the synthesis of related organosulfur compounds, you might find this review article on synthetic approaches and applications of sulfonimidates informative . Another study explores the research findings related to sulfonamide drugs, including their structure, antibacterial activity, toxicity, and environmental impact . 📚

Mécanisme D'action

Target of Action

3-Ethoxybenzene-1-sulfonamide is a sulfonamide derivative . Sulfonamides are known to inhibit bacterial growth by targeting the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid, essential for DNA production in bacteria .

Mode of Action

Sulfonamides, including 3-Ethoxybenzene-1-sulfonamide, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the enzyme dihydropteroate synthetase, they prevent the incorporation of PABA into the folic acid molecule, thereby inhibiting the production of folic acid .

Biochemical Pathways

The primary biochemical pathway affected by 3-Ethoxybenzene-1-sulfonamide is the folic acid synthesis pathway . By inhibiting the enzyme dihydropteroate synthetase, this compound disrupts the production of folic acid, a crucial component for DNA synthesis in bacteria . This disruption leads to a halt in bacterial growth and replication .

Pharmacokinetics

Some sulfonamides are rapidly absorbed but slowly excreted, resulting in maintenance of adequate blood level for long periods .

Result of Action

The primary result of the action of 3-Ethoxybenzene-1-sulfonamide is the inhibition of bacterial growth and replication . By disrupting the production of folic acid, an essential component for DNA synthesis, this compound effectively halts the growth and replication of bacteria .

Safety and Hazards

The compound is associated with certain hazards, as indicated by the GHS07 pictogram . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust and washing skin thoroughly after handling .

Orientations Futures

While specific future directions for 3-Ethoxybenzene-1-sulfonamide are not available, sulfonamides in general continue to be an area of active research due to their broad spectrum of pharmacological activities . Further studies could explore the potential applications of 3-Ethoxybenzene-1-sulfonamide in various disease states.

Propriétés

IUPAC Name |

3-ethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c1-2-12-7-4-3-5-8(6-7)13(9,10)11/h3-6H,2H2,1H3,(H2,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWHKCLLFOXVFRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC=C1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethoxybenzene-1-sulfonamide | |

CAS RN |

1247894-17-2 |

Source

|

| Record name | 3-ethoxybenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(Difluoromethoxy)azetidin-1-yl]ethanol](/img/structure/B2797989.png)

![N'-(1,3-benzodioxol-5-yl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]oxamide](/img/structure/B2797992.png)

![2,6-Bis(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2798000.png)

amino}-N-methylacetamide](/img/structure/B2798007.png)